molecular formula C8H14NO3- B10868002 2-Methyl-2-(morpholin-4-yl)propanoate

2-Methyl-2-(morpholin-4-yl)propanoate

Cat. No.: B10868002
M. Wt: 172.20 g/mol
InChI Key: ZIYBQIQKOLIMKY-UHFFFAOYSA-M
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Description

2-Methyl-2-(morpholin-4-yl)propanoate is an ester derivative featuring a morpholine ring attached to the α-carbon of a propanoate backbone, with a methyl group at the same position. The compound is commonly encountered as ethyl 2-methyl-2-morpholin-4-ylpropanoate (CAS: 92001-93-9), with the molecular formula C₁₀H₁₉NO₃ . Its structure combines the lipophilicity of the ester group with the polar morpholine moiety, making it a versatile intermediate in pharmaceutical synthesis. The morpholine ring contributes to solubility in both organic and aqueous media, while the ester group enhances metabolic stability compared to carboxylic acids.

Synthetic routes often involve alkylation or coupling reactions. For instance, morpholine can react with ethyl 2-bromo-2-methylpropanoate under basic conditions to yield the target compound . Its applications include serving as a precursor for bioactive molecules, such as kinase inhibitors or analgesics, where the morpholine group modulates target binding and pharmacokinetics .

Properties

Molecular Formula

C8H14NO3-

Molecular Weight

172.20 g/mol

IUPAC Name

2-methyl-2-morpholin-4-ylpropanoate

InChI

InChI=1S/C8H15NO3/c1-8(2,7(10)11)9-3-5-12-6-4-9/h3-6H2,1-2H3,(H,10,11)/p-1

InChI Key

ZIYBQIQKOLIMKY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)[O-])N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-morpholinopropanoate typically involves the reaction of morpholine with a suitable ester or acid derivative. One common method is the Michael addition of morpholine to an α,β-unsaturated ester, such as ethyl acrylate, followed by subsequent reactions to introduce the methyl group and form the final product .

Industrial Production Methods

Industrial production of 2-methyl-2-morpholinopropanoate may involve similar synthetic routes but on a larger scale. The process development focuses on optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-morpholinopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-methyl-2-morpholinopropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-2-morpholinopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to effects on cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Esters
Compound Name CAS Number Molecular Formula Key Features Applications/Notes
Ethyl 2-methyl-2-morpholin-4-ylpropanoate 92001-93-9 C₁₀H₁₉NO₃ Unsubstituted morpholine; ester group Pharmaceutical intermediate
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate 1462273-84-2 C₁₁H₂₁NO₃ 2,6-Dimethylmorpholine; enhanced steric hindrance Improved metabolic stability
Methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate 1616506-48-9 C₁₆H₂₂N₂O₄ Chiral center; acetamido and phenyl groups Peptidomimetic drug design

Key Observations :

  • Chirality : The presence of a chiral center in the methyl (2S)-2-acetamido derivative (CAS 1616506-48-9) highlights its utility in enantioselective synthesis, particularly for targeting biological receptors .
Morpholine-Containing Ketones and Acids
Compound Name CAS Number Molecular Formula Key Features Applications/Notes
1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one N/A C₁₅H₂₀ClNO₂ Chlorophenyl group; ketone functional group Intermediate for antipsychotic agents
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one N/A C₁₉H₂₁NO₃ Naphthyl group; derived from Naproxen Anti-inflammatory research
2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride 375397-37-8 C₈H₁₆ClNO₃ Carboxylic acid; hydrochloride salt Improved water solubility for drug formulations

Key Observations :

  • Functional Group Impact : Ketones (e.g., 1-(4-chlorophenyl)propan-1-one) are less prone to hydrolysis than esters but may exhibit lower bioavailability due to reduced membrane permeability .
  • Acid vs. Ester : The carboxylic acid derivative (CAS 375397-37-8) forms water-soluble salts, favoring parenteral administration, whereas the ester form (CAS 92001-93-9) is preferable for oral delivery .
Propanoate Derivatives with Aromatic Substituents
Compound Name CAS Number Molecular Formula Key Features Applications/Notes
(2RS)-2-(4-Butylphenyl)-propanoic acid 3585-49-7 C₁₃H₁₈O₂ Butylphenyl group; carboxylic acid Impurity in ibuprofen synthesis
2-Methyl-4-phenyl-2-butyl 2-methylpropanoate 10031-71-7 C₁₅H₂₂O₂ Branched ester; phenylbutyl group Flavor/fragrance industry

Key Observations :

  • Pharmaceutical Impurities: Compounds like (2RS)-2-(4-Butylphenyl)-propanoic acid (CAS 3585-49-7) are monitored as impurities in drug manufacturing due to their structural similarity to active pharmaceutical ingredients (APIs) .
  • Industrial Use: The phenylbutyl ester (CAS 10031-71-7) demonstrates the role of branched esters in non-pharmaceutical applications, such as cosmetics .

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